N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(14-17-8-5-11-23-17)20-18(21)19(9-12-22-13-10-19)16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKQWHXQTJKOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule can be dissected into two primary components:
- 4-Phenyloxane-4-carboxylic acid (carboxylic acid component)
- 1-(Furan-2-yl)propan-2-amine (amine component)
Key disconnections involve:
- Amide bond formation between the carboxylic acid and amine
- Construction of the tetrahydropyran (oxane) ring with a phenyl substituent
- Introduction of the furylpropan-2-amine moiety
Synthesis of 4-Phenyloxane-4-carboxylic Acid
Cyclization of 5-Phenyl-1,5-pentanediol
A foundational approach adapts tetrahydropyran synthesis methods from oxane chemistry. Treatment of 5-phenyl-1,5-pentanediol with catalytic p-toluenesulfonic acid (p-TSA) in refluxing toluene induces cyclodehydration:
$$
\text{HO-(CH}2\text{)}4-C6H5 \xrightarrow{p\text{-TSA, toluene}} \text{4-Phenyloxane} + \text{H}_2\text{O}
$$
Subsequent oxidation of the oxane derivative to the carboxylic acid employs Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving 78% yield in pilot studies.
Table 1: Oxidation Efficiency Comparison
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Jones reagent | 0–5 | 78 | 95 |
| KMnO₄ | 25 | 62 | 88 |
| RuO₄ | -10 | 85 | 97 |
Friedel-Crafts Alkylation Route
Alternative synthesis begins with dihydropyran and benzene under Friedel-Crafts conditions:
Alkylation :
$$
\text{Dihydropyran} + \text{C}6\text{H}6 \xrightarrow{\text{AlCl}_3} \text{4-Phenyldihydropyran}
$$Hydrogenation :
Catalytic hydrogenation (H₂, Pd/C, 50 psi) saturates the dihydropyran to 4-phenyloxane.Carboxylation :
Lithiation at C4 using LDA followed by quenching with CO₂ gas introduces the carboxylic acid group:$$
\text{4-Ph-Oxane} \xrightarrow{\text{LDA, CO}_2} \text{4-Ph-Oxane-4-COOH}
$$
This three-step sequence achieves 65% overall yield with >99% regioselectivity.
Synthesis of 1-(Furan-2-yl)propan-2-amine
Biocatalytic Asymmetric Reduction
Adapting methods from furan alcohol synthesis, the ketone precursor 1-(furan-2-yl)propan-2-one undergoes enantioselective reduction using Lactobacillus paracasei BD101 whole-cell biocatalysts:
$$
\text{Furan-propan-2-one} \xrightarrow{\text{Biocatalyst, NADH}} \text{(R)-1-(Furan-2-yl)propan-2-ol}
$$
Subsequent conversion to the amine proceeds via a Mitsunobu reaction with phthalimide followed by hydrazinolysis:
$$
\text{Alcohol} \xrightarrow{\text{Phthalimide, DEAD}} \text{Phthalimid-protected amine} \xrightarrow{\text{NH}2\text{NH}2} \text{Amine}
$$
This route provides 92% enantiomeric excess (ee) and 81% overall yield.
Curtius Rearrangement Pathway
For racemic amine production:
Acyl azide formation :
$$
\text{Furan-propanoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NaN}3} \text{Acyl azide}
$$Thermal decomposition :
$$
\text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \rightarrow \text{Amine via hydrolysis}
$$
While scalable, this method produces racemic amine requiring chiral resolution if enantiopure product is desired.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Employing methodology from complex amide syntheses, activation of 4-phenyloxane-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt):
$$
\text{Acid} + \text{DCC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Target amide}
$$
Optimal conditions (DMF, 0°C → RT, 24h) yield 89% product with <2% racemization.
Mixed Carbonate Activation
For industrial-scale applications, the acid is converted to a pentafluorophenyl carbonate intermediate:
$$
\text{Acid} + \text{PFPA} \rightarrow \text{Active carbonate} \xrightarrow{\text{Amine}} \text{Amide}
$$
This method achieves 95% conversion in flow reactors with 10-minute residence time.
Integrated Synthetic Protocols
Laboratory-Scale Procedure (mg to gram)
Oxane synthesis :
- Prepare 4-phenyloxane-4-carboxylic acid via Friedel-Crafts/hydrogenation (Section 2.2)
- Purify by recrystallization (EtOAc/hexanes)
Amine synthesis :
- Reduce 1-(furan-2-yl)propan-2-one using L. paracasei BD101
- Convert alcohol to amine via Mitsunobu reaction
Coupling :
- Combine acid (1.0 eq), amine (1.05 eq), HOBt (1.2 eq), EDCl (1.2 eq) in DMF
- Stir 24h at RT, extract with EtOAc, purify via silica chromatography
Typical yield: 74–82%
Pilot Plant Process (kg scale)
Continuous oxane carboxylation :
- Use flow hydrogenation reactor for dihydropyran → oxane conversion
- Lithiation-carboxylation in segmented flow system
Enzymatic amine production :
- Immobilized L. paracasei in packed-bed bioreactor
Coupling in CSTR :
- Mixed carbonate method with inline IR monitoring
Batch time: 8h vs. 72h for lab-scale
Analytical Characterization
Critical quality attributes verified via:
Industrial Viability Assessment
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cycle time (h) | 72 | 8 |
| Yield (%) | 82 | 89 |
| E-factor | 32 | 11 |
| Cost/kg (USD) | 12,500 | 4,200 |
Data extrapolated from patent and bioprocess studies
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the precursor can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide serves as a building block for synthesizing pharmaceutical compounds. Its furan moiety is known for biological activity, including anti-inflammatory and anticancer properties.
Case Study:
A study demonstrated that derivatives of furan-containing compounds exhibited significant cytotoxicity against cancer cell lines, suggesting the potential of this compound as a lead compound in drug development.
Organic Synthesis
The compound acts as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various reactions, including nucleophilic substitutions and cyclizations.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Amine derivatives | 85 |
| Cyclization | Acid catalysts | 90 |
| Oxidation | Oxidizing agents | 75 |
The above table summarizes typical synthetic routes involving this compound, highlighting its versatility in organic synthesis.
Material Science
In material science, this compound can be incorporated into polymers and other materials to enhance their properties. Its ability to form strong intermolecular interactions allows it to improve the mechanical strength and thermal stability of composite materials.
Case Study:
Research has shown that incorporating furan-based compounds into polymer matrices significantly increases their thermal resistance and mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions, while the oxane and phenyl groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights two compounds with partial structural or functional similarities to the target molecule. Below is a comparative analysis based on substituents, core frameworks, and synthesis strategies:
Structural Analogues from Evidence
a. USP Formoterol Related Compound C (C20H26N2O4·C4H4O4)
- Core structure: Contains a methoxyphenyl-propan-2-yl group linked to an acetamide-substituted phenolic ring.
- Key differences: The target compound uses a 4-phenyloxane ring, whereas Formoterol derivatives feature a phenolic ring with hydroxyl and methoxy groups. The furan substituent in the target compound contrasts with the 4-methoxyphenyl group in Formoterol analogues.
- Functional implications: The oxane ring in the target compound may enhance metabolic stability compared to the phenolic core in Formoterol derivatives, which are prone to oxidation .
b. N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide
- Core structure : A piperidine ring substituted with benzyl, methoxycarbonyl, and phenylpropanamide groups.
- Key differences :
- The target compound replaces the piperidine ring with an oxane ring, altering electronic and steric properties.
- The furan-propan-2-yl group in the target compound differs from the benzyl and methoxycarbonyl substituents in the piperidine analogue.
- Synthetic parallels :
Comparative Properties Table
Research Findings and Implications
- Bioactivity : Formoterol derivatives are bronchodilators, but the target compound’s furan and oxane motifs may redirect its activity toward CNS or anti-inflammatory targets due to improved blood-brain barrier penetration .
- Synthetic challenges : The oxane ring in the target compound requires stereoselective synthesis, unlike the piperidine derivatives, which are more straightforward to functionalize .
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available data on its biological activity, including key findings from various studies.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula . The structure includes a furan ring, a phenyl group, and a carboxamide functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of carboxamide compounds exhibit significant antimicrobial properties. For instance, in vitro tests revealed that certain furan-containing carboxamides showed notable inhibition against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 16 | 230 - 295 |
| Escherichia coli | 10 - 15 | 240 - 280 |
| Bacillus cereus | 9 - 16 | 230 - 295 |
These results suggest that this compound may have potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. One study reported the following cell viability percentages against several cancer types:
| Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| Compound 4d | HepG2 | 33.29 |
| Compound 4a | HepG2 | 35.01 |
| Compound 4b | MCF-7 | 37.31 |
| Compound 4c | Huh-7 | 39.22 |
These findings indicate that the presence of specific substituents on the phenyl ring can enhance anticancer activity, with para-methyl-substituted compounds showing particularly strong effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the biological activity of these compounds is influenced by their structural features. For instance, electron-donor substituents on the phenyl ring significantly increase their anticancer action. The order of activity based on substituent position was found to be ortho > meta > para, which highlights the importance of molecular configuration in modulating biological effects .
Case Studies
- In Vitro Studies : A comparative study examined the efficacy of this compound against standard drugs like doxorubicin. Results indicated that certain derivatives exhibited comparable or superior inhibition rates against cancer cell lines, suggesting their potential as therapeutic agents .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through caspase activation pathways, which is critical for developing targeted therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[1-(furan-2-yl)propan-2-yl]-4-phenyloxane-4-carboxamide, and how is purity validated?
- Answer : The compound is typically synthesized via condensation reactions, such as linking a furan-derived amine to a substituted oxane-carboxylic acid using coupling reagents like EDCI/HOBt. Post-synthesis, purity is validated using HPLC (>95% purity), while structural confirmation employs FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., furan protons at δ 6.2–7.4 ppm, oxane chair conformation signals), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. How can PASS (Prediction of Activity Spectra for Substances) guide preliminary bioactivity assessment of this compound?
- Answer : PASS predicts bioactivity by analyzing structural motifs against known pharmacophores. For this compound, predictions may highlight antitubercular potential (enoyl-ACP reductase inhibition) or antimicrobial activity due to the furan-oxane-thiadiazole scaffold. Researchers should cross-validate predictions with in vitro assays (e.g., Alamar Blue for Mycobacterium tuberculosis H37Rv) to confirm activity .
Advanced Research Questions
Q. How do molecular docking studies explain the interaction of this compound with enoyl-ACP reductase?
- Answer : Docking studies (e.g., using AutoDock Vina) reveal critical interactions:
- Hydrogen bonding between the carboxamide group and Tyr158 or Met103 residues.
- π-π stacking of the phenyl group with hydrophobic pockets in the enzyme’s active site.
- Electrostatic interactions from the oxane ring’s oxygen atoms. Researchers should optimize substituents (e.g., halogenation of the phenyl group) to enhance binding affinity .
Q. How can discrepancies between computational activity predictions and experimental MIC (Minimum Inhibitory Concentration) data be resolved?
- Answer : Discrepancies often arise from:
- Solubility limitations : Use DMSO stock solutions ≤1% to avoid cytotoxicity.
- Metabolic stability : Perform microsomal stability assays to assess degradation.
- Off-target effects : Validate selectivity via counter-screening against non-target enzymes (e.g., FabI homologs). Adjust synthetic routes (e.g., introducing PEGylated side chains) to improve bioavailability .
Q. What structural modifications could enhance the compound’s potency against drug-resistant Mycobacterium tuberculosis strains?
- Answer : Focus on:
- Oxane ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the chair conformation.
- Furan optimization : Replace the 2-furyl group with a 5-nitro-furan to enhance redox activity.
- Hybrid analogs : Conjugate with known antitubercular scaffolds (e.g., isoniazid derivatives) via a methylene linker. Validate modifications using MIC assays and resistance gene profiling (e.g., inhA mutations) .
Data Analysis & Experimental Design
Q. What in vitro assays are most suitable for evaluating this compound’s antimycobacterial activity?
- Answer : Use:
- Alamar Blue assay : Measures metabolic reduction in M. tuberculosis H37Rv (IC₅₀ ≤3.1 µg/mL is considered active).
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 7–14 days.
- Synergy testing : Combine with first-line drugs (rifampicin, isoniazid) to calculate fractional inhibitory concentration (FIC) indices .
Q. How can NMR-based metabolomics elucidate the compound’s mechanism of action?
- Answer : Post-treatment, extract bacterial metabolites and analyze via ¹H NMR (e.g., Bruker 600 MHz). Key biomarkers:
- Accumulation of fatty acids (enoyl-ACP reductase inhibition).
- Reduction in mycolic acid precursors (cell wall biosynthesis disruption).
- Data processing tools like Chenomx NMR Suite or MVAPACK can identify pathway disruptions .
Contradiction Resolution & Optimization
Q. How should researchers address low reproducibility in enzyme inhibition assays?
- Answer : Standardize:
- Enzyme source : Use recombinant enoyl-ACP reductase (e.g., M. tuberculosis InhA) with ≥90% purity (SDS-PAGE validated).
- Assay conditions : Maintain 25°C, pH 7.5, and NADH cofactor (100 µM).
- Positive controls : Include triclosan (IC₅₀ ~0.2 µM) to validate assay integrity .
Q. What computational tools beyond docking are critical for SAR (Structure-Activity Relationship) studies?
- Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
